Calipteryxin
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Overview
Description
Calipteryxin is a coumarin derivative isolated from the plant Seseli recinosum. It is known for its potent anti-inflammatory properties, which have been extensively studied in various biological systems . The compound has shown significant inhibitory effects on pro-inflammatory enzymes and cytokines, making it a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calipteryxin can be synthesized through several synthetic routes, including the condensation of appropriate phenolic precursors with acetic anhydride in the presence of a catalyst. The reaction typically requires controlled temperatures and specific pH conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Seseli recinosum using solvent extraction techniques. The plant material is subjected to maceration or percolation with solvents like ethanol or methanol, followed by purification through chromatography .
Chemical Reactions Analysis
Types of Reactions: Calipteryxin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives under specific conditions.
Reduction: The compound can be reduced to its corresponding dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the coumarin ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrothis compound.
Substitution: Various substituted coumarin derivatives.
Scientific Research Applications
Calipteryxin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive coumarin derivatives.
Biology: Studied for its effects on cellular signaling pathways and gene expression.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Calipteryxin exerts its effects by inhibiting key pro-inflammatory enzymes and cytokines. It reduces the production of nitric oxide, tumor necrosis factor alpha, and interleukin-1 beta in a dose-dependent manner. The compound also inhibits the expression of nitric oxide synthase and cyclooxygenase-2 in macrophages . The molecular targets include the NF-κB, mitogen-activated protein kinase, and Akt signaling pathways .
Comparison with Similar Compounds
Calipteryxin is structurally similar to other coumarin derivatives such as (3’S,4’S)-3’,4’-disenecioyloxy-3’,4’-dihydroseselin. it is unique in its potent inhibitory effects on pro-inflammatory enzymes and cytokines . Similar compounds include:
- (3’S,4’S)-3’,4’-disenecioyloxy-3’,4’-dihydroseselin
- Isosamidin
These compounds share similar anti-inflammatory properties but differ in their specific molecular targets and pathways .
Properties
CAS No. |
14017-72-2 |
---|---|
Molecular Formula |
C24H26O7 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
[(9R,10R)-8,8-dimethyl-10-(3-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H26O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-12,21-22H,1-6H3/b14-7-/t21-,22-/m1/s1 |
InChI Key |
WKQRMUACBRBLQV-IULGZIFLSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C=C(C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C=C(C)C |
Origin of Product |
United States |
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